molecular formula C19H26N4O B6974466 3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide

3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide

Cat. No.: B6974466
M. Wt: 326.4 g/mol
InChI Key: DSXRNZOJIJGKLZ-UHFFFAOYSA-N
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Description

3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, a pyrazole moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole group is introduced via condensation reactions with hydrazine derivatives.

    Attachment of the Methylphenyl Group: This step involves Friedel-Crafts alkylation or acylation reactions to attach the methylphenyl group to the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide shares similarities with other azetidine and pyrazole derivatives.
  • Compounds like this compound are often compared based on their structural features and reactivity.

Uniqueness

  • The unique combination of the azetidine ring, pyrazole moiety, and methylphenyl group distinguishes this compound from others.
  • Its specific reactivity and potential applications in various fields highlight its uniqueness.

Properties

IUPAC Name

3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14-5-4-6-17(7-14)8-18-12-22(13-18)19(24)21-16(3)11-23-10-15(2)9-20-23/h4-7,9-10,16,18H,8,11-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXRNZOJIJGKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CN(C2)C(=O)NC(C)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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